molecular formula C10H13ClO B1267258 2-tert-Butyl-6-chlorophenol CAS No. 4237-37-0

2-tert-Butyl-6-chlorophenol

Cat. No. B1267258
CAS RN: 4237-37-0
M. Wt: 184.66 g/mol
InChI Key: UBHJDCKSYYGMRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-tert-Butyl-6-chlorophenol often involves the reaction of chlorophenyl precursors with various reagents. For example, the synthesis of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin- 2-iminium chloride involves the reaction of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with thiourea, showcasing the involvement of chlorophenyl groups in complex synthesis processes (Xia et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements and interactions. For instance, the crystal structure of the mentioned thiazine compound exhibits a twisted boat conformation and hydrogen bonding, highlighting the intricate molecular geometries that can arise from such chlorophenyl-based compounds (Xia et al., 2009).

Chemical Reactions and Properties

Chlorophenols, including derivatives of 2-tert-Butyl-6-chlorophenol, participate in a variety of chemical reactions. For example, the chlorination of similar phenolic compounds can lead to the formation of chloromethylene compounds and trichloro ketones, indicating the reactivity of the phenolic and chloro groups in such molecules (Hartshorn, Judd, & Robinson, 1986).

Physical Properties Analysis

The physical properties of chlorophenol derivatives can be diverse. For example, the synthesis and study of compounds like 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol provide insights into solvate structures and molecular dimensions, contributing to our understanding of the physical characteristics of such compounds (Rimaz et al., 2013).

Chemical Properties Analysis

The chemical behavior of 2-tert-Butyl-6-chlorophenol derivatives can be analyzed through their reactions and stability. For instance, the electrochemical oxidation of similar phenolic compounds reveals the formation of phenoxy radicals or phenoxonium ions, depending on the conditions, which illustrates the chemical versatility of the tert-butyl and chlorophenol groups (Richards & Evans, 1977).

Scientific Research Applications

Ozonation in Aqueous Solutions

2-tert-Butyl-6-chlorophenol has been studied in the context of its reaction with ozone in aqueous solutions. Andreozzi and Marotta (1999) found that the presence of tert-butyl alcohol affects the reactivity of the system and leads to only partial chlorine release during lengthy ozonation, even after complete substrate disappearance. This study is significant for understanding the chemical behavior of 2-tert-Butyl-6-chlorophenol in environmental contexts, such as water treatment processes (Andreozzi & Marotta, 1999).

Photoactivated Degradation in Acidic Solution

Another application involves the degradation of chlorophenol compounds like 4-chlorophenol in acidic solutions using photoactivated periodate. This process, studied by Chia, Tang, and Weavers (2004), showed that the degradation of these compounds by UV/IO4- is not primarily driven by an OH* pathway, highlighting the potential for specific photodegradation methods in pollutant treatment (Chia, Tang, & Weavers, 2004).

Adsorption Kinetics with Granular Activated Carbon

The adsorption kinetics of chlorophenol compounds in the presence of tert-butyl alcohol onto granular activated carbon have also been a focus of research. Hamdaoui and Naffrechoux (2009) explored how ultrasound of different frequencies and acoustic powers can affect the adsorption rate and amount, leading to significant enhancements. This research offers insights into advanced methods for removing pollutants like chlorophenols from water (Hamdaoui & Naffrechoux, 2009).

Thermal Stabilization of Polymers

2-tert-Butyl-6-chlorophenol derivatives have been used as effective thermal stabilizers in polymers. Yachigo et al. (1993) investigated the influences of structural factors of related phenols on the oxidative discoloration and thermal stability of polymers. They found that certain derivatives provide significant resistance to thermal degradation, which is crucial for enhancing the durability of polymers under stress (Yachigo et al., 1993).

Sterically Encumbered Systems for Phosphorus Centers

Research by Shah et al. (2000) explored the use of tetraarylphenyls, including those with tert-butylphenyl groups, as ligands in the synthesis of compounds with low-coordinate phosphorus centers. This study is significant for the development of materials with novel chemical and physical properties, useful in various industrial and research applications (Shah et al., 2000).

Safety And Hazards

Safety measures for handling 2-tert-Butyl-6-chlorophenol include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Future Directions

The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol . As a heterogeneous antioxidant with free radical scavenger, PS-2, 6-DTBP can be conveniently separated from the liquid phase and is environment friendly, showing promising potential in solid antioxidant field .

properties

IUPAC Name

2-tert-butyl-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHJDCKSYYGMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308309
Record name 2-tert-Butyl-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-6-chlorophenol

CAS RN

4237-37-0
Record name Phenol, 2-tert-butyl-6-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-tert-Butyl-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Yamamoto, M Inagaki, Y Kazuma - Food science and technology …, 2009 - jstage.jst.go.jp
The taste, as well as odor, of hindered phenols which are commonly used as antioxidants for olefin polymers of cup-type vending machine for beverages was investigated to identify the …
Number of citations: 4 www.jstage.jst.go.jp
NI Saper, BB Snider - The Journal of Organic Chemistry, 2014 - ACS Publications
2,2,6,6-Tetramethylpiperidine (TMP)-catalyzed (1–10%) chlorinations of phenols by SO 2 Cl 2 in aromatic solvents are more ortho selective than with primary and less hindered …
Number of citations: 31 pubs.acs.org
AN Dinh, SM Maddox, SD Vaidya… - The Journal of …, 2020 - ACS Publications
We report a highly efficient ortho-selective electrophilic chlorination of phenols utilizing a Lewis basic selenoether catalyst. The selenoether catalyst resulted in comparable selectivities …
Number of citations: 15 pubs.acs.org
山本哲也 - 2012 - mie-u.repo.nii.ac.jp
Two kinds of indexes of taste evaluation are used at the different stages of vending machine production. One is taste intensity of the beverage, and the other is taste detection threshold …
Number of citations: 3 mie-u.repo.nii.ac.jp
AN Dinh - 2020 - search.proquest.com
The functionalization of arenes and heterocycles via direct CH activation is a valuable tool in medicinal chemistry as it allows for the manipulation of a diversity of complex structures …
Number of citations: 4 search.proquest.com
AJ Kolka, JP Napolitano, AH Filbey… - The Journal of Organic …, 1957 - ACS Publications
… Proof of structure of 2-tert-butyl-6-chlorophenol. A portion of the product of the above experiment was chlorinated with sulfuryl chlorideto yield 2,4-dichloro-6-ier<-butylphenol (for …
Number of citations: 87 pubs.acs.org
SM Maddox - 2018 - search.proquest.com
Atropisomerism represents a form of chirality that is often swept under the rug in medicinal chemistry and drug development. Nonetheless, our lab has demonstrated that atropisomerism …
Number of citations: 2 search.proquest.com
REXD CLOSSON, JP NAPOLITANO… - The Journal of …, 1957 - ACS Publications
… Proof of structure of 2-tert-butyl-6-chlorophenol. A portion of the product of the above experiment was chlorinated with sulfuryl chlorideto yield 2,4-dichloro-6-ier<-butylphenol (for …
Number of citations: 76 pubs.acs.org

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